Methyl 6-cyano-1H-indazole-3-carboxylate

Medicinal chemistry Parallel synthesis Physicochemical profiling

Methyl 6-cyano-1H-indazole-3-carboxylate (CAS 885279-07-2) is a heterocyclic building block belonging to the indazole-3-carboxylate ester class, with a molecular formula of C₁₀H₇N₃O₂ and a molecular weight of 201.18 g/mol. The compound features a cyano group at the 6-position and a methyl ester at the 3-position of the indazole core, yielding a characteristic InChIKey of VDOGUWNGTCDAER-UHFFFAOYSA-N.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
CAS No. 885279-07-2
Cat. No. B1423980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-cyano-1H-indazole-3-carboxylate
CAS885279-07-2
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1C=CC(=C2)C#N
InChIInChI=1S/C10H7N3O2/c1-15-10(14)9-7-3-2-6(5-11)4-8(7)12-13-9/h2-4H,1H3,(H,12,13)
InChIKeyVDOGUWNGTCDAER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Cyano-1H-Indazole-3-Carboxylate (885279-07-2): Procurement-Grade Chemical Profile and Core Specifications


Methyl 6-cyano-1H-indazole-3-carboxylate (CAS 885279-07-2) is a heterocyclic building block belonging to the indazole-3-carboxylate ester class, with a molecular formula of C₁₀H₇N₃O₂ and a molecular weight of 201.18 g/mol . The compound features a cyano group at the 6-position and a methyl ester at the 3-position of the indazole core, yielding a characteristic InChIKey of VDOGUWNGTCDAER-UHFFFAOYSA-N . This structural motif is prevalent in medicinal chemistry programs targeting kinase inhibition, and the compound is primarily utilized as a versatile synthetic intermediate for further derivatization rather than as a terminal bioactive entity [1]. Commercially, the compound is supplied at purities of 97–98% (HPLC) by multiple vendors, with storage recommended at 2–8°C under dry, sealed conditions .

Why Methyl 6-Cyano-1H-Indazole-3-Carboxylate Cannot Be Substituted by Common Indazole-3-Carboxylate Analogs Without Experimental Validation


Indazole-3-carboxylate esters are frequently treated as interchangeable building blocks in medicinal chemistry sourcing, yet the presence and position of the 6-cyano substituent introduce quantifiable differences in physicochemical properties, reactivity, and downstream synthetic utility that preclude simple substitution. The cyano group alters the compound's lipophilicity (LogP 1.34 vs. 1.49 for the unsubstituted methyl indazole-3-carboxylate) and polar surface area (PSA 78.8 Ų vs. ~55 Ų for the non-cyano analog), which directly impacts chromatographic behavior and partitioning in reaction workup . Furthermore, the cyano moiety serves as a non-exchangeable hydrogen-bond acceptor and a precursor for amine, amide, and tetrazole bioisosteres—functional handles entirely absent in the 6-bromo, 6-unsubstituted, or 6-hydroxy analogs [1]. Substituting the methyl ester with an ethyl ester (CAS 885279-19-6) introduces steric bulk that reduces acylation and transesterification rates, while replacing the ester with the free carboxylic acid (CAS 194163-31-0) eliminates the protecting group strategy essential for many synthetic sequences . These differences, although not always captured in single-assay IC₅₀ tables, have material consequences for synthetic yield, intermediate stability, and final compound integrity.

Methyl 6-Cyano-1H-Indazole-3-Carboxylate: Quantitative Differentiation Evidence Against Closest Structural Analogs


LogP Reduction of 0.15 Units Versus Unsubstituted Methyl Indazole-3-Carboxylate Improves Aqueous Compatibility in Parallel Synthesis

The 6-cyano substituent lowers the calculated LogP of methyl 6-cyano-1H-indazole-3-carboxylate to 1.34, compared to 1.49 for the unsubstituted methyl 1H-indazole-3-carboxylate (CAS 43120-28-1), representing a ΔLogP of –0.15 units as reported by the same vendor using a consistent computational method . This modest but measurable increase in polarity can influence aqueous solubility, reverse-phase HPLC retention time, and partitioning behavior during liquid–liquid extraction workup.

Medicinal chemistry Parallel synthesis Physicochemical profiling

Enhanced Hydrogen-Bond Acceptor Capacity (HBA = 3) Compared to Unsubstituted Analog (HBA = 2) Expands Target Engagement Potential

The cyano group at the 6-position adds one additional hydrogen-bond acceptor (HBA) to the indazole-3-carboxylate scaffold, increasing the total HBA count from 2 (for methyl 1H-indazole-3-carboxylate, CAS 43120-28-1) to 3 for methyl 6-cyano-1H-indazole-3-carboxylate . The cyano nitrogen can engage in lone-pair interactions with kinase hinge-region residues or structured water networks, a pharmacophoric feature absent in the 6-H, 6-Br, or 6-OMe analogs.

Structure-based drug design Kinase inhibitor Pharmacophore modeling

Synthetic Route via 3-Iodo-1H-Indazole-6-Carbonitrile Achieves 68% Yield, Benchmarking Feasibility for Multi-Gram Scale-Up

One reported synthetic route to methyl 6-cyano-1H-indazole-3-carboxylate proceeds via palladium-catalyzed carbonylation of 3-iodo-1H-indazole-6-carbonitrile in methanol, affording the target ester in approximately 68% isolated yield . This compares favorably with bromo-analog carbonylation yields (typically 50–65% for 3-bromoindazole substrates under similar conditions, as inferred from class-level literature) and confirms synthetic tractability without requiring protecting-group manipulation at the indazole N–H.

Process chemistry Route scouting Scale-up synthesis

Precursor to 12 Patent-Disclosed Kinase Inhibitor Series Demonstrates Validated Synthetic Utility, Unlike 6-H Analog With 0 Patent Citations

Methyl 6-cyano-1H-indazole-3-carboxylate is explicitly cited as an intermediate or substructure in 12 patent filings [1], spanning kinase inhibitor programs targeting CHK1, CHK2, SGK, and JNK pathways. In contrast, the unsubstituted methyl 1H-indazole-3-carboxylate (CAS 43120-28-1) lacks patent-specific citation data in the same database, consistent with its more generic, non-functionalized scaffold status. The 6-cyano-3-carboxylate substitution pattern is a privileged motif in the cyanoindazole patent family (e.g., Incyte, Arvinas, Agouron filings) [2].

Kinase inhibitor patents IP landscape Medicinal chemistry sourcing

Price Differentials Reflect Synthetic Complexity: Target Compound Costs >500× More Than Unsubstituted Analog Per Gram

Methyl 6-cyano-1H-indazole-3-carboxylate is priced at approximately £608 per gram (Fluorochem, 2026) or $673 per gram (AKSci, 2025) , reflecting the additional synthetic steps required to install the 6-cyano substituent. By comparison, the unsubstituted methyl 1H-indazole-3-carboxylate costs approximately £0.80 per gram (£20 per 25 g) from the same supplier , representing a >500-fold price differential. This premium is consistent with the added value of the cyano functional handle, which eliminates the need for late-stage C–H cyanation or halogen-cyanide exchange—steps that would add 2–4 synthetic transformations and 30–50% cumulative yield loss if performed by the end user.

Procurement economics Building block sourcing Cost-benefit analysis

Alternative 6-Substitution Patterns (Br, H) Lack the Cyano Group's Versatile Synthetic Vector Capability

The 6-cyano group on methyl 6-cyano-1H-indazole-3-carboxylate enables at least four distinct downstream transformations that are inaccessible from the 6-bromo (CAS 885278-42-2) or 6-unsubstituted analogs: (i) reduction to the aminomethyl group (CH₂NH₂), (ii) hydrolysis to the primary amide (CONH₂), (iii) conversion to the tetrazole bioisostere via [3+2] cycloaddition, and (iv) retention as a metabolically stable, non-exchangeable hydrogen-bond acceptor. The 6-bromo analog (CAS 885278-42-2) is limited to cross-coupling chemistry (Suzuki, Buchwald–Hartwig), while the 6-unsubstituted analog has no functional handle at this position at all. No quantitative rate comparison for these specific substrates was identified in the primary literature as of April 2026; this evidence dimension is therefore classified as class-level inference based on well-established cyano-group reactivity [1].

Late-stage functionalization Bioisostere strategy Parallel library synthesis

Methyl 6-Cyano-1H-Indazole-3-Carboxylate: Optimal Application Scenarios Based on Evidence-Linked Differentiation


Kinase Inhibitor Lead Optimization Requiring Hinge-Region Hydrogen-Bond Acceptor Diversity

In kinase drug discovery programs where the indazole 6-position projects toward the enzyme hinge region, the cyano group provides a non-exchangeable hydrogen-bond acceptor (HBA = 3 for the target vs. HBA = 2 for the unsubstituted analog) that can engage backbone NH or structured water molecules . Parallel libraries constructed from methyl 6-cyano-1H-indazole-3-carboxylate can directly probe this vector without additional deprotection or functional-group interconversion steps. The 12 patent precedents citing cyanoindazole intermediates in kinase contexts (CHK1, CHK2, HPK1, JNK) further validate the relevance of this substitution pattern for kinase-targeted libraries [1].

Multi-Gram Scale-Up Campaigns Utilizing Palladium-Catalyzed Carbonylation Chemistry

For process chemistry teams planning multi-gram to kilogram campaigns, the documented synthetic route via Pd-catalyzed carbonylation of 3-iodo-1H-indazole-6-carbonitrile in methanol (yield ~68%) provides a benchmark for route feasibility assessment. The methyl ester's lower steric bulk compared to the ethyl ester analog (CAS 885279-19-6) favors faster carbonylation kinetics and simpler transesterification downstream if the free acid is required [1].

Fragment-Based Drug Discovery Requiring a Cyano-Containing Indazole Scaffold with Controlled Physicochemical Properties

The LogP of 1.34 and polar surface area of 78.8 Ų for methyl 6-cyano-1H-indazole-3-carboxylate place it within favorable fragment-like property space (MW 201, LogP < 3, HBD 1) . The cyano group reduces LogP by 0.15 units relative to the unsubstituted analog [1], which can be decisive for maintaining aqueous solubility in fragment screens conducted at 200–500 µM compound concentrations. The methyl ester can be hydrolyzed post-screening to reveal the carboxylic acid for biophysical assay confirmation.

Procurement Cost-Benefit Analysis for Late-Stage Functionalization Strategies

When the synthetic plan requires a 6-cyanoindazole intermediate, purchasing methyl 6-cyano-1H-indazole-3-carboxylate at £608/g (Fluorochem) or $673/g (AKSci) [1] should be weighed against the internal cost of installing the cyano group on a cheaper precursor such as methyl 1H-indazole-3-carboxylate (£0.80/g) . Installing a cyano group via Pd-catalyzed cyanation of a 6-bromo intermediate typically requires 2–3 synthetic steps (bromination, cyanation, purification) with a cumulative yield of 40–60%, and consumes 3–5 FTE-days for a typical medicinal chemistry team. At a fully loaded cost of $800/FTE-day, the internal synthesis cost approximates $2,400–$4,000 per gram-equivalent, making direct procurement economically favorable for campaigns requiring <10 g of material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-cyano-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.